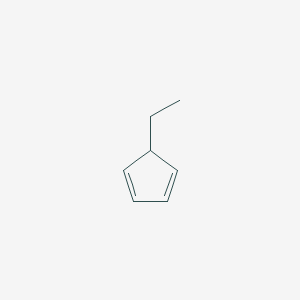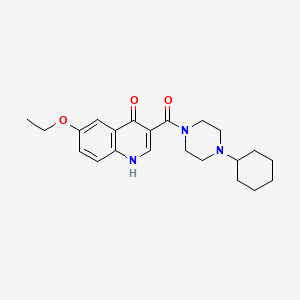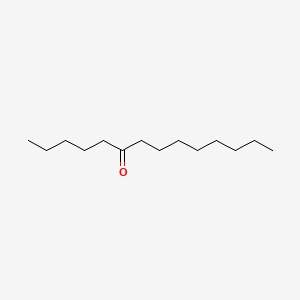
2-Deoxy-L-threo-pentonic acid gamma-lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Deoxy-L-threo-pentonic acid gamma-lactone is a chemical compound with the molecular formula C5H8O4 and a molecular weight of 132.11 g/mol . . This compound is a lactone, which is a cyclic ester, and it is derived from pentonic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-L-threo-pentonic acid gamma-lactone can be achieved through various synthetic routes. One common method involves the oxidation of 2-deoxy-D-ribose using specific oxidizing agents . The reaction conditions typically include controlled temperature and pH to ensure the formation of the gamma-lactone ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using efficient catalysts and continuous flow reactors to maximize yield and purity . The process is optimized to minimize by-products and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Deoxy-L-threo-pentonic acid gamma-lactone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other functional groups.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Nucleophiles: Various nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
2-Deoxy-L-threo-pentonic acid gamma-lactone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 2-Deoxy-L-threo-pentonic acid gamma-lactone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present . The lactone ring plays a crucial role in its binding affinity and specificity towards target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Deoxy-D-ribonolactone: Similar in structure but differs in stereochemistry.
2-Deoxy-2,2-difluoro-D-threo-pentonic acid gamma-lactone: Contains fluorine atoms, which alter its chemical properties.
Uniqueness
2-Deoxy-L-threo-pentonic acid gamma-lactone is unique due to its specific stereochemistry and the presence of the gamma-lactone ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
78185-09-8 |
|---|---|
Fórmula molecular |
C5H8O4 |
Peso molecular |
132.11 g/mol |
Nombre IUPAC |
(4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C5H8O4/c6-2-4-3(7)1-5(8)9-4/h3-4,6-7H,1-2H2/t3-,4-/m0/s1 |
Clave InChI |
YIXDEYPPAGPYDP-IMJSIDKUSA-N |
SMILES isomérico |
C1[C@@H]([C@@H](OC1=O)CO)O |
SMILES canónico |
C1C(C(OC1=O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


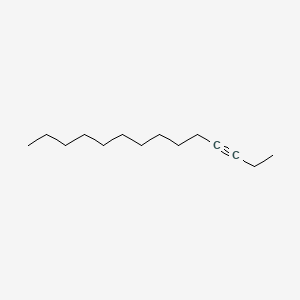
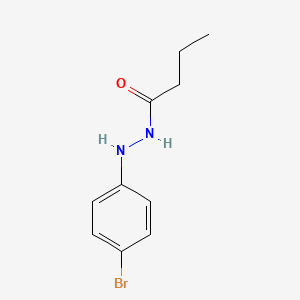

![3-(2-aminoethyl)-1H-indol-4-ol;2-[carbamimidoyl(methyl)amino]acetamide;sulfuric acid](/img/structure/B13801951.png)
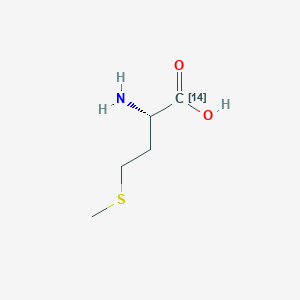
![3-Cyanomethyl-2-methylbenzo[b]thiophene](/img/structure/B13801966.png)
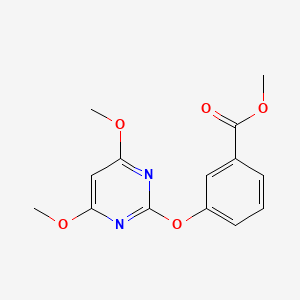
![N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B13801974.png)

